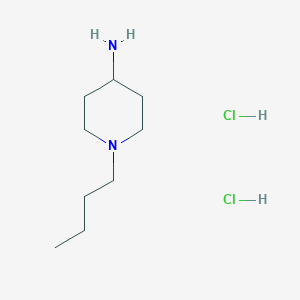

4-Amino-1-butylpiperidine DiHCl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-2-3-6-11-7-4-9(10)5-8-11;;/h9H,2-8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFMOPRJMDUUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminopiperidine Derivatives: Focus on 4-Amino-1-Boc-piperidine Hydrochloride as a Key Intermediate

Senior Application Scientist Note: This technical guide addresses the core physical and chemical properties of N-substituted 4-aminopiperidine scaffolds, a crucial motif in modern drug discovery. While specific experimental data for 4-Amino-1-butylpiperidine Dihydrochloride is not extensively available in public literature, we will focus on its close and commercially significant analogue, tert-butyl 4-aminopiperidine-1-carboxylate (4-Amino-1-Boc-piperidine) and its hydrochloride salt. This well-documented intermediate serves as an excellent proxy, providing foundational knowledge applicable to the broader class of 1-alkyl-4-aminopiperidines. We will explore its properties, synthesis, and applications, while also discussing the anticipated influence of the N-butyl group in comparison to the N-Boc protecting group.

Structural and Physicochemical Profile

The 4-aminopiperidine core is a versatile scaffold in medicinal chemistry. The nitrogen at the 1-position allows for the introduction of various substituents to modulate properties such as basicity, lipophilicity, and target engagement.

Focus Compound: 4-Amino-1-Boc-piperidine Hydrochloride

This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group is an electron-withdrawing carbamate that reduces the nucleophilicity and basicity of the piperidine nitrogen, making it stable under various reaction conditions while allowing for selective reactions at the 4-amino group. It can be readily removed under acidic conditions.

Comparative Analysis: N-Boc vs. N-Butyl Substitution

The key difference between the guide's focus compound and the requested 4-Amino-1-butylpiperidine lies in the substituent at the 1-position.

-

N-Boc Group: An electron-withdrawing carbamate. It decreases the pKa of the piperidine nitrogen, rendering it less basic. It is sterically bulky and serves as a protecting group.

-

N-Butyl Group: An electron-donating alkyl group. It increases the electron density on the piperidine nitrogen, making it more basic than the parent piperidine. It enhances the lipophilicity (hydrophobicity) of the molecule.

This fundamental difference means that 4-Amino-1-butylpiperidine DiHCl will be a more basic and likely more lipophilic compound than its N-Boc counterpart.

Physicochemical Data Summary

The following tables summarize the key physical and chemical properties for 4-Amino-1-Boc-piperidine and its hydrochloride salt, based on available data.

Table 1: Physical and Chemical Properties of 4-Amino-1-Boc-piperidine

| Property | Value | Source |

| CAS Number | 87120-72-7 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2][3] |

| Appearance | White to pale yellow crystalline powder or solid | [4][5][6] |

| Melting Point | 44-50 °C | [4][6][7] |

| Boiling Point | 277.3 °C at 760 mmHg | [4] |

| Density | ~1.041 g/cm³ | [4][7] |

| Solubility | Insoluble in water | [4][7] |

| pKa | 10.10 ± 0.20 (Predicted) | [7] |

Table 2: Physical and Chemical Properties of 4-Amino-1-Boc-piperidine Hydrochloride

| Property | Value | Source |

| CAS Number | 189819-75-8 | [8] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [8] |

| Molecular Weight | 236.74 g/mol | [8][9] |

| Appearance | White powder | [9] |

| Storage Conditions | 0 - 8 °C | [9] |

Synthesis and Manufacturing

The synthesis of N-substituted 4-aminopiperidines is a well-established field in organic chemistry. The most common and industrially scalable approach involves the reductive amination of a corresponding N-substituted 4-piperidone.

General Synthesis Pathway

The logical flow for synthesizing compounds like 4-Amino-1-butylpiperidine or 4-Amino-1-Boc-piperidine typically starts with the corresponding N-substituted piperidone.

Caption: General synthetic workflows for N-substituted 4-aminopiperidines.

Detailed Experimental Protocol: Synthesis of 4-Amino-1-Boc-piperidine

The following protocol is a representative example based on established literature procedures for synthesizing the Boc-protected analogue.[3]

Step 1: Oximation of 1-Boc-4-piperidone

-

To a stirred solution of 1-Boc-4-piperidone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add hydroxylamine hydrochloride (H₂NOH·HCl, 4 equivalents).

-

Add sodium carbonate (Na₂CO₃, ~2.5 equivalents) portion-wise to neutralize the HCl and drive the reaction.

-

Stir the mixture at room temperature for 12-16 hours.

-

Remove the THF under reduced pressure.

-

Adjust the pH of the aqueous residue to >10 with 50% aq. NaOH.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the oxime intermediate.

Step 2: Reduction of the Oxime to the Amine

-

Dissolve the oxime intermediate from Step 1 in ethanol.

-

Add a catalytic amount of 10% Palladium on charcoal (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., 7 atm) in a pressure reactor.

-

Maintain the reaction until the starting material is consumed, as monitored by TLC or LC-MS.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-Amino-1-Boc-piperidine as a solid.[10]

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the free base in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent.

-

Stir the mixture, allowing the hydrochloride salt to precipitate.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Applications in Research and Drug Development

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry due to its ability to present substituents in defined three-dimensional space, allowing for precise interactions with biological targets.

-

Core Building Block: 4-Amino-1-Boc-piperidine is a crucial intermediate for synthesizing more complex molecules.[6] The Boc group can be removed to allow for further derivatization at the 1-position, while the 4-amino group serves as a key handle for building out pharmacophores.

-

HIV-1 Inhibitors: Derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[2]

-

CCR5 Antagonists: The piperidine core is integral to the design of antagonists for the CCR5 receptor, a key co-receptor for HIV entry into cells.[11]

-

Antifungal Agents: Libraries of 4-aminopiperidines have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis.[12]

-

Neurological Disorders: The scaffold is leveraged to create compounds targeting the central nervous system (CNS), including the development of muscarinic M3 receptor antagonists.[6]

Caption: Synthetic utility of 4-Amino-1-Boc-piperidine in drug discovery.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of 4-aminopiperidine derivatives.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure. For 4-Amino-1-Boc-piperidine, characteristic signals include the large singlet for the Boc group protons (~1.4 ppm) and signals for the piperidine ring protons.[10]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[9]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For the hydrochloride salt and the Boc-protected free base, storage at 0-8 °C is often recommended for long-term stability.[9]

Conclusion

While 4-Amino-1-butylpiperidine DiHCl is a compound of interest, its detailed characterization is not widely published. However, by examining its close structural analogue, 4-Amino-1-Boc-piperidine, we gain significant insight into the synthesis, reactivity, and utility of this important class of molecules. The N-Boc derivative is a cornerstone intermediate, enabling the construction of a vast array of complex and biologically active compounds. Researchers can leverage the established chemistry of this analogue as a starting point for the rational design and synthesis of novel 1-alkyl-4-aminopiperidines for applications in drug discovery and beyond.

References

-

Home Sunshine Pharma. 4-Amino-1-Boc-piperidine CAS 87120-72-7. Available from: [Link]

-

PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available from: [Link]

-

Schadler, M., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available from: [Link]

-

Scientific Laboratory Supplies. 4-Amino-1-Boc-piperidine, 97%. Available from: [Link]

-

PubChem. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Available from: [Link]

-

An, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-アミノ-1-Boc-ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Amino-1-Boc-piperidine CAS 87120-72-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 4-Amino-1-Boc-piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]

- 8. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 11. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

An In-Depth Technical Guide to the Chemical Structure Analysis of 4-Amino-1-butylpiperidine Dihydrochloride

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and therapeutic innovation. Small heterocyclic building blocks, such as 4-Amino-1-butylpiperidine Dihydrochloride, are pivotal components in the synthesis of complex pharmaceutical agents. Their structural fidelity dictates the downstream success of a research program. This guide provides a comprehensive, field-proven framework for the rigorous structural elucidation and purity assessment of this compound, designed for the discerning researcher, scientist, and drug development professional. We will move beyond rote methodology, delving into the causality behind analytical choices to construct a self-validating system of characterization.

Introduction to 4-Amino-1-butylpiperidine Dihydrochloride: A Versatile Building Block

4-Amino-1-butylpiperidine is a bifunctional molecule featuring a piperidine core, a primary aliphatic amine at the 4-position, and an N-butyl substituent. Its utility in medicinal chemistry is significant, serving as a key intermediate for synthesizing a wide array of bioactive molecules.[1] The structural motif of a substituted aminopiperidine is prevalent in compounds targeting central nervous system (CNS) disorders and other therapeutic areas.[1]

The dihydrochloride (DiHCl) salt form is of particular importance. The protonation of both the primary amine and the tertiary piperidine nitrogen significantly enhances the compound's aqueous solubility and crystalline stability, making it more amenable to handling, formulation, and purification compared to its free-base form. This guide will establish a robust analytical workflow to confirm its identity and purity.

Physicochemical & Structural Properties

A complete understanding begins with the molecule's fundamental properties. As direct experimental data for this specific salt is not widely published, we present a combination of calculated and predicted properties based on its chemical structure.

| Property | Predicted Value / Structure | Source |

| IUPAC Name | 1-butylpiperidin-4-amine;dihydrochloride | IUPAC Naming Convention |

| Molecular Formula | C₉H₂₂Cl₂N₂ | Calculated |

| Molecular Weight | 229.20 g/mol | Calculated |

| Canonical SMILES | CCCCN1CCC(CC1)N.Cl.Cl | OEChem |

| 2D Structure |  | ChemDraw |

Comprehensive Structural Elucidation: A Multi-Technique Approach

Confirming the covalent structure of the molecule requires a synergistic application of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For the DiHCl salt, a polar, deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ is required.

3.1.1. Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The proton NMR spectrum is predicted to show distinct signals for the butyl group and the piperidine ring. The protonation of both nitrogen atoms will induce a downfield shift for adjacent protons.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| H-a (CH₃) | ~0.95 | Triplet (t) | 3H | Terminal methyl group of the butyl chain. |

| H-b (CH₂) | ~1.40 | Sextet | 2H | Methylene group adjacent to the methyl group. |

| H-c (CH₂) | ~1.75 | Quintet | 2H | Methylene group adjacent to H-d. |

| H-2', H-6' (axial) | ~2.05 | Multiplet (m) | 2H | Piperidine protons axial to the ring plane. |

| H-3', H-5' (axial) | ~2.25 | Multiplet (m) | 2H | Piperidine protons axial to the ring plane. |

| H-d (N-CH₂) | ~3.10 | Triplet (t) | 2H | Methylene group attached to the piperidine nitrogen; deshielded by the positive charge. |

| H-4' | ~3.20 | Multiplet (m) | 1H | Methine proton at the 4-position, adjacent to the -NH₃⁺ group. |

| H-2', H-6' (equatorial) | ~3.55 | Multiplet (m) | 2H | Piperidine protons equatorial to the ring plane; deshielded by the adjacent N⁺. |

| H-3', H-5' (equatorial) | ~3.70 | Multiplet (m) | 2H | Piperidine protons equatorial to the ring plane. |

Note: The piperidine ring protons will exhibit complex splitting due to chair conformation and proton-proton coupling. The assignments for axial and equatorial positions are predictive and could be confirmed with 2D NMR experiments.

3.1.2. Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

Due to molecular symmetry, the ¹³C NMR spectrum is expected to display 7 unique carbon signals.

| Assignment | Predicted δ (ppm) | Rationale |

| C-a (CH₃) | ~13.5 | Butyl chain terminal carbon. |

| C-b (CH₂) | ~19.5 | Butyl chain carbon. |

| C-c (CH₂) | ~25.0 | Butyl chain carbon. |

| C-3', C-5' | ~28.0 | Piperidine ring carbons. |

| C-4' | ~48.0 | Carbon bearing the amino group. |

| C-2', C-6' | ~52.0 | Piperidine ring carbons adjacent to the tertiary nitrogen. |

| C-d (N-CH₂) | ~58.0 | Butyl chain carbon attached to the piperidine nitrogen. |

Rationale for these predictions is based on spectral data from analogous compounds like 4-Amino-1-benzylpiperidine and general principles of ¹³C NMR spectroscopy.[2][3]

3.1.3. Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of 4-Amino-1-butylpiperidine DiHCl and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O).

-

Internal Standard: Add a small, known amount of a suitable internal standard (e.g., DSS or TSP) for accurate chemical shift referencing.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard 1D proton (zg30).

-

Number of Scans: 16-32 scans for good signal-to-noise.

-

Solvent Suppression: Use a presaturation sequence to suppress the residual H₂O signal.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard 1D carbon with proton decoupling (zgpg30).

-

Number of Scans: 512-2048 scans, as ¹³C has low natural abundance.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) in positive ion mode is the technique of choice for this polar, pre-charged molecule.

3.2.1. Predicted Mass Spectrum (ESI+)

-

Primary Ion: The most prominent ion observed will be the monoprotonated free base, [C₉H₂₀N₂ + H]⁺, at a mass-to-charge ratio (m/z) of 157.17 .

-

High-Resolution MS: Accurate mass measurement using an Orbitrap or TOF analyzer should yield a mass within 5 ppm of the calculated value (157.1654), confirming the elemental composition.

-

Other Ions: Depending on the ESI conditions, a dication [C₉H₂₀N₂ + 2H]²⁺ at m/z 79.09 might be observed.

3.2.2. Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the parent ion (m/z 157.17) would provide key structural fragments.

-

Loss of Butyl Group: A primary fragmentation pathway would involve the cleavage of the N-butyl bond, resulting in a fragment corresponding to the protonated 4-aminopiperidine ring (m/z 101.11).

-

Ring Opening: Subsequent fragmentation of the piperidine ring can occur, yielding characteristic smaller fragments.[4]

3.2.3. Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid.

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column to separate it from potential non-volatile impurities before it enters the mass spectrometer.

-

Mass Spectrometer: Infuse the sample directly or via LC into an ESI source.

-

MS Scan: Acquire a full scan MS spectrum in positive ion mode over a range of m/z 50-300.

-

MS/MS Scan: Select the precursor ion (m/z 157.17) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

3.3.1. Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-2800 (broad) | N-H Stretch | -NH₃⁺ and >NH₂⁺ (Ammonium salts) |

| 2960-2850 | C-H Stretch | Alkyl CH₂, CH₃ |

| ~1600 & ~1500 | N-H Bend (Asymmetric & Symmetric) | -NH₃⁺ |

| 1470-1450 | C-H Bend | Alkyl CH₂ |

The presence of very broad and strong absorptions in the 3400-2800 cm⁻¹ region is highly characteristic of ammonium hydrochloride salts. This prediction is based on spectral data for similar amine hydrochlorides.[5]

3.3.2. Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with an empty sample compartment or a pure KBr pellet.

-

Sample Scan: Acquire the spectrum of the sample from 4000 to 400 cm⁻¹.

Chromatographic Purity Assessment

While spectroscopy confirms identity, chromatography is essential for determining purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of polar organic compounds. A key challenge with 4-Amino-1-butylpiperidine is its lack of a strong UV chromophore, making detection difficult.

Methodology: Derivatization for Enhanced UV Detection

To overcome the detection challenge, pre-column derivatization with a UV-active agent is the most robust strategy.[6][7][8] Benzoyl chloride is an excellent choice, as it reacts with both the primary and secondary (after deprotonation) amines to form highly UV-active benzamides.

4.1.1. Experimental Protocol: Purity by HPLC (via Derivatization)

-

Derivatization Step:

-

Dissolve a known amount of the sample in a suitable aprotic solvent.

-

Add a base (e.g., triethylamine) followed by an excess of benzoyl chloride.

-

Allow the reaction to proceed to completion, then quench.

-

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient elution is recommended for separating potential impurities.

-

Solvent A: 0.1% Phosphoric acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm or 254 nm.

-

Analysis: The purity is determined by the area percentage of the main peak corresponding to the derivatized product.

Integrated Analytical Workflows

Visualizing the analytical process ensures a logical and comprehensive characterization.

Workflow for Structural Confirmation

This diagram illustrates the logical flow for identifying a new batch of the compound.

Caption: Workflow for the structural confirmation of 4-Amino-1-butylpiperidine DiHCl.

Complementary Nature of Analytical Techniques

This diagram shows how different techniques provide interlocking evidence for the final structure.

Caption: Interlocking evidence from complementary analytical techniques.

Safety and Handling

As with any chemical reagent, proper handling is paramount. Based on safety data for analogous amine hydrochlorides and piperidine derivatives, the following precautions should be observed.[10][11][12][13]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Hazards: The compound is expected to be a skin and eye irritant. Avoid contact and inhalation.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The structural analysis of 4-Amino-1-butylpiperidine Dihydrochloride is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. By integrating NMR, MS, and IR spectroscopy, a confident structural assignment can be made. Complementary analysis by HPLC ensures that the material's purity is suitable for its intended use in research and development. This guide provides the predictive framework and experimental protocols necessary to achieve a comprehensive and trustworthy characterization of this valuable chemical building block.

References

-

HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). China Water & Wastewater. Retrieved from [Link]

- CN104034814B - The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.

- CN105699582A - HPLC detection method of 3-aminopiperidine isomer. (n.d.). Google Patents.

- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.

-

tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]

-

4-Amino-1-Boc-piperidine. (n.d.). PubChem. Retrieved from [Link]

-

4-Amino-1-Boc-piperidine (87120-72-7). (n.d.). Chemchart. Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. Retrieved from [Link]

-

4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (2019). Journal of Mass Spectrometry. Retrieved from [Link]

-

Piperidine, 1-acetyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. (n.d.). National Institutes of Health. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

-

4-(N-Boc-amino)piperidine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. Retrieved from [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011). ResearchGate. Retrieved from [Link]

-

4-Amino-1-Boc-piperidine. (n.d.). Chemsrc. Retrieved from [Link]

-

An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. (n.d.). Preprints.org. Retrieved from [Link]

-

Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. spectrabase.com [spectrabase.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 7. CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents [patents.google.com]

- 8. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. peptide.com [peptide.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Ion Channel Modulation: A Key to Neuronal and Cellular Excitability

An In-depth Technical Guide to the Mechanism of Action of 4-Aminopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Its unique structural features, including a basic nitrogen atom and the capacity for diverse substitutions at both the piperidine and amino nitrogens, have enabled the development of compounds targeting a broad spectrum of biological entities. This technical guide provides a comprehensive exploration of the core mechanisms of action through which 4-aminopiperidine derivatives exert their pharmacological effects, offering insights for researchers and professionals engaged in drug discovery and development.

A prominent mechanism of action for 4-aminopiperidine derivatives involves the modulation of ion channels, which are fundamental to cellular signaling and excitability.

Voltage-Gated Potassium (Kv) Channel Blockade

The parent compound, 4-aminopyridine (4-AP), is a well-established, non-selective inhibitor of voltage-gated potassium channels (Kv).[1] This blockade prolongs the action potential duration, leading to an increased influx of calcium ions at the presynaptic terminal and subsequently enhancing neurotransmitter release.[2] This mechanism is particularly relevant in the context of neurodegenerative diseases like multiple sclerosis, where 4-AP (fampridine) is used to improve walking in patients.[2]

Derivatives of 4-aminopiperidine are being explored for similar, and potentially more selective, Kv channel blocking activity. The aim is to increase the levels of neurotransmitters such as acetylcholine in the brain, which could be beneficial for conditions like Alzheimer's disease.[3]

Experimental Protocol: Electrophysiological Recording of Kv Channels

A standard method to assess the effect of 4-aminopiperidine derivatives on Kv channels is the whole-cell patch-clamp technique using cell lines expressing specific Kv channel subtypes (e.g., CHO cells expressing Kv1.1 or Kv1.2).

Methodology:

-

Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the target Kv channel subtype.

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare micropipettes from borosilicate glass and fill them with an appropriate internal solution.

-

Recording:

-

Establish a whole-cell configuration on a selected cell.

-

Hold the cell membrane at a potential of -80 mV.

-

Elicit Kv currents by applying depolarizing voltage steps.

-

Perfuse the cell with an external solution containing the 4-aminopiperidine derivative at various concentrations.

-

Record the resulting changes in current amplitude and kinetics.

-

-

Data Analysis:

-

Measure the peak outward current at each voltage step before and after drug application.

-

Construct concentration-response curves to determine the half-maximal inhibitory concentration (IC50).

-

N-Type Calcium Channel Blockade

Certain 4-aminopiperidine derivatives have been specifically designed and synthesized as blockers of N-type voltage-gated calcium channels.[4][5] These channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in the release of neurotransmitters involved in pain signaling. By blocking these channels, 4-aminopiperidine derivatives can attenuate the transmission of pain signals, demonstrating potential as analgesics for chronic and neuropathic pain.[4]

Signaling Pathway: N-Type Calcium Channel Blockade in Pain Transmission

Caption: Blockade of N-type calcium channels by 4-aminopiperidine derivatives.

Enzyme Inhibition: A Versatile Approach to Disease Modification

4-Aminopiperidine derivatives have been shown to inhibit a variety of enzymes, highlighting the adaptability of this scaffold for targeting different active sites.

Acetylcholinesterase (AChE) Inhibition

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been identified as highly potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease. One of the most potent compounds identified, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 of 0.56 nM and showed a remarkable 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[6][7]

Fungal Ergosterol Biosynthesis Inhibition

A novel class of 4-aminopiperidines has demonstrated significant antifungal activity.[8] Their mechanism of action involves the inhibition of two key enzymes in the fungal ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. Structure-activity relationship (SAR) studies have revealed that a benzyl or phenylethyl group at the piperidine nitrogen combined with an n-dodecyl residue at the 4-amino group is particularly effective for antifungal activity.[8]

Experimental Workflow: Antifungal Activity and Mechanism of Action

Caption: Workflow for identifying antifungal 4-aminopiperidine derivatives.

Receptor Antagonism: Modulating Cellular Responses

The 4-aminopiperidine scaffold is also a key component of molecules that act as receptor antagonists.

CCR5 Receptor Antagonism

4-Substituted-4-aminopiperidine derivatives are crucial building blocks in the synthesis of piperazino-piperidine based antagonists of the C-C chemokine receptor type 5 (CCR5).[9] CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. By blocking this receptor, these antagonists prevent the virus from entering and infecting immune cells, thus acting as potent HIV-1 entry inhibitors.[9]

Other Novel Mechanisms of Action

The versatility of the 4-aminopiperidine scaffold continues to yield derivatives with novel and diverse mechanisms of action.

Inhibition of Hepatitis C Virus (HCV) Assembly

A 4-aminopiperidine scaffold has been identified as an inhibitor of the assembly and release of infectious Hepatitis C virus (HCV) particles.[10] This represents a mechanism distinct from that of many approved HCV therapeutics that target viral replication. This unique mode of action suggests that these compounds could be used in combination with existing drugs to achieve synergistic effects.[10]

Cognition Enhancement

Certain 4-aminopiperidine analogues have demonstrated potent cognition-enhancing effects in preclinical models, such as the mouse passive avoidance test.[11][12] While the precise mechanism is still under investigation, preliminary evidence suggests a potential involvement of the allosteric modulation of AMPA receptors.[11]

Structure-Activity Relationships (SAR)

The pharmacological activity of 4-aminopiperidine derivatives is highly dependent on the nature of the substituents at both the piperidine nitrogen (N1) and the 4-amino nitrogen. For instance, in the context of analgesics based on the 4-anilinopiperidine structure (a subset of 4-aminopiperidines), a phenethyl group at N1 is often optimal for potent µ-opioid receptor agonism, while acylation of the anilino nitrogen with a short alkyl chain is critical for high analgesic activity.[13] As mentioned earlier, for antifungal activity, specific alkyl and arylalkyl substitutions on the two nitrogen atoms are crucial.[8] These examples underscore the importance of systematic chemical modifications to fine-tune the desired pharmacological properties.

Metabolism

The metabolism of 4-aminopiperidine-containing drugs is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major isoform involved in their N-dealkylation.[14][15] Understanding the metabolic pathways of these derivatives is crucial for optimizing their pharmacokinetic profiles and minimizing potential drug-drug interactions during the drug development process. Molecular modeling and quantum mechanics-based calculations can provide insights into the binding patterns and reactivity of these compounds within the CYP active site.[14][15]

Conclusion

The 4-aminopiperidine core represents a remarkably versatile scaffold in medicinal chemistry, giving rise to compounds with a wide array of mechanisms of action. From modulating the activity of ion channels and enzymes to antagonizing receptors and inhibiting viral assembly, these derivatives have demonstrated therapeutic potential across a diverse range of diseases. A thorough understanding of their mechanisms of action, guided by detailed structure-activity relationship studies and metabolic profiling, is essential for the continued development of novel and effective therapeutics based on this privileged chemical structure.

References

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. [Link]

-

Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(23), 5874–5884. [Link]

-

4-Aminopiperidine Derivatives as a New Class of Potent Cognition Enhancing Drugs. (n.d.). CORE. [Link]

-

Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., Romanelli, M. N., Scapecchi, S., Teodori, E., Bartolini, A., & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303–2306. [Link]

-

New 4-Aminopyridine derivatives containing peptide fragment designed for the treatment of Alzheimer disease and multiple sclerosis. (n.d.). 5Z.com. [Link]

-

Ye, N., He, L., Yu, J., Wang, L., Jiang, S., & Liu, H. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3821–3824. [Link]

-

Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (n.d.). ResearchGate. [Link]

-

Lee, C. Y., Lee, S. J., & Lee, K. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 584–588. [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC - PubMed Central. [Link]

-

Harper, N. J., & Chignell, C. F. (1965). The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. Journal of Medicinal Chemistry, 8(6), 729-732. [Link]

-

Ishiwata, K., Hagiwara, D., Ogawa, S., Kumagai, T., & Sugimoto, H. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(13), 2286–2291. [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019, July 23). (n.d.). [Link]

-

Lee, C. Y., Lee, S. J., & Lee, K. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 584–588. [Link]

-

Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. (n.d.). (n.d.). [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023, June 2). PubMed. [Link]

-

Jepps, T. A., Greenwood, I. A., & Klausen, T. K. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 175(3), 501–516. [Link]

-

Shieh, C. C., & Snyders, D. J. (1998). On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5. The Journal of General Physiology, 111(4), 539–549. [Link]

-

Casy, A. F., Hassan, M. M., Simmonds, A. B., & Staniforth, D. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. The Journal of Pharmacy and Pharmacology, 21(7), 434–440. [Link]

-

Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (n.d.). ACS Publications. [Link]

-

Design, Synthesis, and Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives as N-Type Calcium Channel Blockers Active on Pain and Neuropathic Pain. (n.d.). ACS Publications. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). Semantic Scholar. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. 5z.com [5z.com]

- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Strategic Approach to the Biological Activity Screening of Novel 4-Aminopiperidines

Introduction: The 4-Aminopiperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The 4-aminopiperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2][3] Its synthetic tractability and three-dimensional character allow for precise vectoral presentation of substituents, enabling tailored interactions with diverse biological targets. Derivatives of this scaffold have shown potential as antiviral, anticancer, antimalarial, and anti-Alzheimer's agents, and are particularly prominent in drugs targeting the central nervous system (CNS).[1] The metabolic fate of these compounds is often mediated by cytochrome P450 enzymes, a critical consideration in drug design.[2][3]

This guide provides a comprehensive, field-proven framework for the biological activity screening of novel 4-aminopiperidine derivatives. We will move beyond a simple listing of assays to explain the strategic rationale behind constructing an efficient screening cascade—from high-throughput primary screens to detailed in vivo characterization. Our focus is on building a self-validating system of protocols that ensures data integrity and accelerates the identification of promising lead candidates.

Part 1: The Screening Cascade - A Strategic Overview

A successful screening campaign is not a single experiment but a multi-stage funnel designed to efficiently identify potent, selective, and safe compounds from a larger library. The causality behind this tiered approach is resource management: deploying the fastest, most cost-effective assays first to triage large numbers of compounds, while reserving more complex and resource-intensive assays for a smaller, more promising subset.

Caption: The Drug Discovery Screening Cascade.

Part 2: Primary Screening - Casting a Wide Net for Initial Hits

The goal of primary screening is to efficiently test a library of novel 4-aminopiperidines to identify "hits"—compounds that demonstrate activity at a predetermined threshold. The choice of assay is dictated by the hypothesized biological target.

Target Class 1: G-Protein Coupled Receptors (GPCRs)

GPCRs are the most intensively studied drug targets, regulating a vast number of physiological processes.[4][5] Functional assays that measure the downstream consequences of receptor activation are paramount.

Rationale: Early functional assays for GPCRs typically measure the generation of second messengers like cAMP (for Gs/Gi-coupled receptors) or intracellular calcium flux (for Gq-coupled receptors).[4][5][6] These assays are highly amenable to high-throughput screening (HTS) in 96- or 384-well formats. More advanced techniques like FRET/BRET can directly measure protein-protein interactions, such as GPCR-β-arrestin recruitment.[4][5]

Caption: Simplified Gs-coupled GPCR signaling pathway.

Experimental Protocol: High-Throughput cAMP Assay

This protocol describes a homogenous, luminescence-based assay to measure changes in intracellular cAMP levels in response to compound treatment.

-

Materials & Reagents:

-

HEK293 cells stably expressing the target GPCR.

-

Assay medium: HBSS, 20 mM HEPES, 0.1% BSA.

-

cAMP-Glo™ Assay kit (Promega) or equivalent.

-

Forskolin (positive control for Gs-coupled receptors).

-

Test 4-aminopiperidine compounds dissolved in DMSO.

-

White, opaque 384-well assay plates.

-

-

Step-by-Step Procedure:

-

Cell Plating: Seed the GPCR-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the 4-aminopiperidine compounds. Using an automated liquid handler, add the compounds to the cell plates. Include wells for a vehicle control (DMSO) and a positive control (e.g., a known agonist or forskolin).

-

Incubation: Incubate the plates at 37°C for 30 minutes to stimulate the receptors.

-

Cell Lysis & Detection: Add the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature. This lyses the cells and releases cAMP.

-

Kinase Reaction: Add the Kinase Glo® Reagent, which contains a cAMP-dependent protein kinase. Unconverted ATP is consumed in this step.

-

Luminescence Detection: Add the Luciferin Detection Solution. The amount of light produced is inversely proportional to the amount of cAMP present. Read the luminescence signal on a plate reader.

-

Data Analysis: Normalize the data to controls and calculate the percent activity or inhibition for each compound.

-

Target Class 2: Ion Channels

Ion channels are critical targets for drug discovery and safety pharmacology.[7] Their malfunction is implicated in a wide range of "channelopathies."

Rationale: The gold standard for measuring ion channel function is patch-clamp electrophysiology, which directly records the ionic currents.[8][9] For HTS, this is impractical. Therefore, primary screening often relies on indirect methods, such as fluorescence-based assays that measure changes in membrane potential or ion flux (e.g., using thallium as a surrogate for potassium).[10][11] Automated patch-clamp (APC) systems are then used in secondary screening for more detailed characterization of hits.[12]

Experimental Protocol: Fluorescence-Based Thallium Flux Assay for Potassium Channels

This assay is a common HTS method for identifying potassium channel modulators.

-

Materials & Reagents:

-

CHO cells stably expressing the target potassium channel.

-

FluxOR™ II Green Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or equivalent.

-

Assay Buffer: HBSS, 20 mM HEPES.

-

Stimulus Buffer: Assay buffer containing thallium sulfate (Tl₂SO₄) and a channel activator (if screening for inhibitors).

-

Test 4-aminopiperidine compounds and known channel blocker (positive control) dissolved in DMSO.

-

Black-walled, clear-bottom 384-well plates.

-

-

Step-by-Step Procedure:

-

Cell Plating: Seed cells into 384-well plates and incubate overnight.

-

Dye Loading: Remove the culture medium and add the FluxOR™ II Green reagent diluted in Assay Buffer. Incubate for 60 minutes at 37°C to allow the dye to load into the cells.

-

Compound Addition: Wash the cells with Assay Buffer. Add the test compounds and controls to the wells and incubate for 20 minutes.

-

Thallium Flux & Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Simultaneously add the Stimulus Buffer and begin reading the fluorescence intensity over time (kinetic read). Thallium influx through open potassium channels quenches the dye's fluorescence.

-

Data Analysis: Calculate the rate of fluorescence quench for each well. Normalize the data to controls to determine the percent inhibition or activation.

-

Target Class 3: Enzymes

Enzymes are highly druggable targets, and identifying their inhibitors is a primary goal in many therapeutic areas.[13][14]

Rationale: Enzyme inhibition assays are typically biochemical assays performed in a cell-free system.[15] They are designed to measure the reduction in an enzyme's catalytic activity in the presence of an inhibitor.[16][17] The readout can be absorbance, fluorescence, or luminescence, depending on the substrate used, making these assays highly suitable for HTS.

Experimental Protocol: Generic Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

-

Materials & Reagents:

-

Recombinant purified kinase of interest.

-

Specific peptide substrate for the kinase.

-

Kinase reaction buffer (typically contains MgCl₂, DTT, and HEPES).

-

ATP at a concentration near the Km for the kinase.

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

-

Test 4-aminopiperidine compounds and a known kinase inhibitor (e.g., Staurosporine) dissolved in DMSO.

-

White, opaque 384-well assay plates.

-

-

Step-by-Step Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

-

Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Convert ADP to ATP: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP. Incubate for 30 minutes.

-

Measure Light Output: The newly synthesized ATP is measured using a luciferase/luciferin reaction. Read the luminescence signal on a plate reader. The light generated is directly proportional to kinase activity.

-

Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound.

-

Part 3: Secondary Screening & Hit-to-Lead Profiling

Once primary screening identifies hits, the focus shifts to confirming their activity, determining their potency and selectivity, and assessing their initial safety profile.

Potency and Selectivity Determination

The first step is to generate a full concentration-response curve to determine the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration. This is a key measure of a compound's potency.[18] Simultaneously, the confirmed hits should be tested against a panel of related targets (e.g., other kinases or GPCRs) to assess their selectivity. An ideal drug candidate is potent against its intended target and inactive against others to minimize off-target effects.

Table 1: Example Potency and Selectivity Data for a 4-Aminopiperidine Hit

| Compound ID | Primary Target IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Selectivity (vs. OT1) |

| 4AP-001 | 50 | 1,500 | >10,000 | 30-fold |

| 4AP-002 | 25 | 5,000 | >10,000 | 200-fold |

| 4AP-003 | 120 | 240 | 8,000 | 2-fold |

Data are hypothetical and for illustrative purposes.

Early Safety & Toxicity Assessment (In Vitro)

Evaluating potential toxicity early is a critical step to de-risk a program and avoid costly late-stage failures.[19]

1. General Cytotoxicity

Rationale: Cytotoxicity assays measure a compound's ability to damage or kill cells.[19] The MTT assay is a widely used colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[18][20] A compound that is highly cytotoxic against various cell lines is generally undesirable.

Experimental Protocol: MTT Cytotoxicity Assay

-

Materials & Reagents:

-

HeLa (cervical cancer) or HepG2 (liver cancer) cell lines.

-

Culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Test compounds and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Clear 96-well plates.

-

-

Step-by-Step Procedure:

-

Cell Plating: Seed cells into a 96-well plate at 10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 4-aminopiperidine compounds for 24 to 48 hours.[20][21]

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution. Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

-

2. Cardiotoxicity (hERG Assay)

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[8][22] Regulatory agencies mandate hERG testing for most new chemical entities.[22] The automated patch-clamp assay is the high-throughput gold standard for this assessment.[8][9][22]

Caption: Automated hERG assay workflow.

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Materials & Reagents:

-

HEK293 cells stably expressing the hERG channel.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

-

Internal solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA.[22]

-

Test compounds and a positive control (e.g., E-4031).

-

Automated patch-clamp system (e.g., QPatch or SyncroPatch).[8][9]

-

-

Step-by-Step Procedure:

-

Preparation: Prepare cell suspension and compound dilution plates.

-

System Priming: Prime the automated patch-clamp system with internal and external solutions.

-

Experiment Initiation: Load the cells and compound plate into the system and start the automated run. The system performs cell capture, sealing, whole-cell configuration, and compound application.[22]

-

Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the tail current.[22]

-

Data Acquisition: Record baseline currents, then sequentially apply the vehicle control followed by increasing concentrations of the test compound, allowing the current to reach a steady-state block at each concentration.[22]

-

Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of current inhibition relative to the vehicle control and fit the data to a concentration-response curve to determine the IC₅₀ value.

-

3. Genotoxicity (Ames Test)

Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[23][24][25] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[23] A positive test indicates the compound is a mutagen because it causes mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[25] The inclusion of a rodent liver extract (S9 fraction) mimics mammalian metabolism, allowing for the detection of metabolites that may be mutagenic.[23][26]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Materials & Reagents:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA102).[23]

-

Minimal glucose agar plates.

-

Top agar (containing a trace amount of histidine/biotin).

-

S9 fraction from rat liver for metabolic activation.

-

Test compounds, a negative control (vehicle), and a positive control (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9).

-

-

Step-by-Step Procedure:

-

Preparation: Prepare overnight cultures of the Salmonella strains.

-

Mixture Preparation: In a sterile tube, combine the test compound at a specific concentration, the bacterial culture, and either the S9 mixture or a buffer (for the non-activation condition).

-

Plating: Add molten top agar to the tube, vortex briefly, and pour the entire contents onto a minimal glucose agar plate, spreading it evenly.[23]

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[23]

-

Colony Counting: Count the number of visible revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the number on the negative control plates.

-

Part 4: In Vivo Evaluation - From Bench to Biological System

Compounds that demonstrate high potency, good selectivity, and a clean in vitro safety profile are advanced to in vivo studies.

Pharmacokinetic (PK) Profiling

Rationale: Understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is essential for translating in vitro potency to in vivo efficacy.[27] Early PK studies in rodents help determine key parameters like half-life, clearance, and bioavailability.[28][29] This knowledge is critical for designing effective dosing regimens for efficacy studies. Machine learning and computational models are increasingly used to predict PK profiles from chemical structures, aiding in early candidate selection.[28][29][30][31]

In Vivo Efficacy Models

Rationale: The ultimate test of a drug candidate is its ability to produce the desired therapeutic effect in a living organism. The choice of animal model is critical and should accurately reflect the human disease state. Given the prevalence of 4-aminopiperidines in CNS drugs, models for neurodegenerative or psychiatric conditions are often employed.[32][33][34][35][36] These can range from genetic models (e.g., APP/PS1 transgenic mice for Alzheimer's disease) to pharmacologically induced models (e.g., MPTP-induced parkinsonism).[32][33][36]

Conclusion

The biological activity screening of novel 4-aminopiperidines is a systematic, multi-faceted process that requires a strategic integration of in vitro and in vivo assays. By employing a cascading approach that prioritizes high-throughput methods for initial hit identification followed by more detailed potency, selectivity, and safety profiling, researchers can efficiently navigate the complexities of drug discovery. The causality-driven experimental designs and self-validating protocols outlined in this guide provide a robust framework for identifying and optimizing the next generation of therapeutics derived from this versatile chemical scaffold.

References

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.

- Ames Test Protocol.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.

- Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.

- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.

- Microbial Mutagenicity Assay: Ames Test. Bio-protocol.

- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.

- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.

- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC.

- CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.

- hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.

- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret

- Wh

- CNS Disorders Disease Models. Eurofins Advinus.

- Microbial Mutagenicity Assay: Ames Test. SciSpace.

- Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.

- In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.

- Application Notes and Protocols: In Vitro hERG Assay for Assessing Cardiotoxicity of Ropanicant. Benchchem.

- The Ames Test. Carleton College.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.

- Recent progress in assays for GPCR drug discovery. PubMed.

- CNS/Pain. Pharmacology Discovery Services.

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central.

- High throughput screening technologies for ion channels. PMC - NIH.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- CNS Disorder Models.

- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ

- CNS Disease Models For Preclinical Research Services. Pharmaron.

- 4-Aminopiperidine | 13035-19-3. Smolecule.

- functional in vitro assays for drug discovery. YouTube.

- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.

- Cytotoxicity Assays.

- hERG Safety Assay. Evotec.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect.

- Ion Channel Assays. Reaction Biology.

- Ion Channel Assays.

- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.

- hERG Safety Assay.

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep

- Ion Channel Assay Services. ION Biosciences.

- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.

- Cell-Based Ion Channel Assays. Thermo Fisher Scientific - ES.

- Collection - Discovery and Optimization of a 4‑Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry - Figshare.

- 4-aminopiperidine-4-carbonitrile | 50289-05-9. Benchchem.

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.

- Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

- 1. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 9. evotec.com [evotec.com]

- 10. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. criver.com [criver.com]

- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 14. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. blog.biobide.com [blog.biobide.com]

- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. opentrons.com [opentrons.com]

- 20. ijprajournal.com [ijprajournal.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. microbiologyinfo.com [microbiologyinfo.com]

- 26. scispace.com [scispace.com]

- 27. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 28. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. scienceopen.com [scienceopen.com]

- 30. researchgate.net [researchgate.net]

- 31. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 32. wuxibiology.com [wuxibiology.com]

- 33. advinus.com [advinus.com]

- 34. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 35. sygnaturediscovery.com [sygnaturediscovery.com]

- 36. pharmaron.com [pharmaron.com]

In Silico Docking Studies of 4-Amino-1-butylpiperidine DiHCl: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth walkthrough of the principles and practices involved in conducting in silico molecular docking studies, using 4-Amino-1-butylpiperidine DiHCl as a case study ligand. Recognizing the therapeutic potential of piperidine scaffolds as histone deacetylase (HDAC) inhibitors, this guide will focus on docking against human Histone Deacetylase 8 (HDAC8), a significant target in oncology.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. We will delve into the rationale behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative scientific literature.

Introduction: The Convergence of Compound and Computation

The journey of a drug from concept to clinic is arduous and expensive. Computational methods, particularly molecular docking, have become indispensable tools in the early stages of this process, offering a rational approach to predicting the binding of small molecules to protein targets.[3] This guide focuses on 4-Amino-1-butylpiperidine DiHCl, a compound featuring a piperidine core. Piperidine and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals and have been identified as key components in a number of histone deacetylase (HDAC) inhibitors.[1][2][4][5]

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] The dysregulation of HDACs is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention.[7] Specifically, HDAC8, a class I histone deacetylase, has emerged as a significant target in several cancers, including T-cell lymphomas and neuroblastoma.[7] Therefore, exploring the potential interaction of novel piperidine-containing compounds with HDAC8 through in silico docking is a scientifically sound and promising avenue for drug discovery.

This guide will provide a comprehensive protocol for the in silico analysis of 4-Amino-1-butylpiperidine DiHCl with HDAC8, from initial molecule preparation to the critical analysis of docking results.

The In Silico Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The process can be conceptually broken down into several key stages, each with its own set of critical considerations. The primary goal is to generate a variety of possible binding poses of the ligand in the active site of the protein and then to use a scoring function to rank these poses based on their predicted binding affinity.[3]

Figure 1: Conceptual workflow of a molecular docking experiment.

Methodologies: A Step-by-Step Technical Protocol

This section outlines the detailed experimental protocols for the in silico docking of 4-Amino-1-butylpiperidine DiHCl against HDAC8. We will be referencing the use of widely adopted and validated software tools such as AutoDock Vina for the docking simulation and PyMOL for visualization.[5][6][8]

Part 1: Ligand Preparation

The accurate preparation of the ligand is a critical first step that significantly impacts the reliability of the docking results. This involves generating a 3D structure, assigning correct atom types and charges, and defining rotatable bonds.

Protocol for Ligand Preparation:

-

3D Structure Generation:

-

Since a readily available 3D structure for 4-Amino-1-butylpiperidine DiHCl may not be present in public databases, its structure must be generated using molecular builder software such as ChemDoodle 3D or similar programs.[9]

-

The "DiHCl" designation implies that the two amino groups are likely to be protonated at physiological pH. This is a critical consideration for accurately representing the ligand's electrostatic potential.

-

Save the generated 3D structure in a standard format like SDF or MOL2.

-

-

Conversion to PDBQT Format:

-

AutoDock Vina requires ligands to be in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions.[10]

-

Software such as AutoDock Tools (ADT) or Open Babel can be used for this conversion.[8][11][12]

-

During this process, Gasteiger charges are typically calculated and added to the ligand, and non-polar hydrogens are merged.[10] The number of rotatable bonds is also defined, which dictates the conformational flexibility of the ligand during docking.

-

Part 2: Protein (Receptor) Preparation

The protein structure, obtained from the Protein Data Bank (PDB), requires several preparation steps to make it suitable for docking.

Protocol for Protein Preparation:

-

Selection of a High-Quality Crystal Structure:

-

A suitable crystal structure of human HDAC8 should be downloaded from the RCSB PDB. For this guide, we will consider the crystal structure of human HDAC8 complexed with an inhibitor (e.g., PDB ID: 1T64) as a starting point.[13] Using a structure with a co-crystallized ligand is advantageous as it helps in identifying the active site.

-

-

Initial Cleaning of the PDB File:

-

The downloaded PDB file often contains non-essential molecules such as water, co-factors, and other heteroatoms that are not relevant to the binding interaction of our ligand. These should be removed using software like PyMOL or AutoDock Tools.[8][14]

-

If the protein has multiple chains, select the chain that contains the active site of interest and remove the others.

-

-

Preparation for Docking:

Part 3: The Docking Simulation

With the ligand and protein prepared, the next step is to define the search space for the docking and run the simulation using AutoDock Vina.

Protocol for Docking Simulation:

-

Defining the Grid Box:

-

The grid box defines the three-dimensional space in the protein's active site where the docking algorithm will search for binding poses.[10][15]

-

The center and dimensions of the grid box need to be specified. A common approach is to center the grid box on the co-crystallized ligand (if one was present in the original PDB file) to ensure the search is focused on the known binding pocket.

-

The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. Tools within AutoDock Tools can be used to visually place and adjust the grid box.[15]

-

-

Creating the Configuration File:

-

AutoDock Vina uses a configuration text file to specify the input files and docking parameters.[13] This file includes the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

-

The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file. Higher values increase the computational time but also the chance of finding the optimal binding pose.

-

-

Running AutoDock Vina:

-

The docking simulation is initiated from the command line, providing the configuration file as an input.[16]

-

The command typically looks like this: vina --config config.txt --log log.txt

-

Figure 2: Input and output flow for an AutoDock Vina simulation.

Analysis and Interpretation of Docking Results

Quantitative Data from the Log File

The log file generated by AutoDock Vina contains a table summarizing the results for the top-ranked binding poses.[17][18]

| Mode | Binding Affinity (kcal/mol) | RMSD l.b. (Å) | RMSD u.b. (Å) |

| 1 | -7.5 | 0.000 | 0.000 |

| 2 | -7.2 | 1.852 | 2.431 |

| 3 | -7.0 | 2.105 | 2.899 |

| 4 | -6.8 | 3.541 | 4.112 |

| 5 | -6.5 | 4.012 | 5.234 |

Table 1: Example output from an AutoDock Vina log file. "RMSD l.b." refers to the root-mean-square deviation of atomic positions between the current pose and the best mode, calculated only on the ligand heavy atoms. "RMSD u.b." is the upper bound RMSD.

-

Binding Affinity: This value, given in kcal/mol, is an estimate of the binding free energy. More negative values indicate a stronger predicted binding affinity.[19] The top-ranked pose is the one with the lowest binding affinity.

-